molecular formula C7H5ClLiNO3 B13487194 Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate

Cat. No.: B13487194
M. Wt: 193.5 g/mol
InChI Key: LSLZGYMEYRZGHR-UHFFFAOYSA-M
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Description

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is an organic compound that has garnered significant interest in various fields of research and industry. This compound is known for its unique chemical structure, which includes a lithium ion and a chloropyridinyl group, making it a valuable subject for scientific studies.

Properties

Molecular Formula

C7H5ClLiNO3

Molecular Weight

193.5 g/mol

IUPAC Name

lithium;2-(3-chloropyridin-2-yl)oxyacetate

InChI

InChI=1S/C7H6ClNO3.Li/c8-5-2-1-3-9-7(5)12-4-6(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1

InChI Key

LSLZGYMEYRZGHR-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=C(N=C1)OCC(=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate typically involves the reaction of 3-chloropyridine with lithium acetate under controlled conditions. The reaction is carried out in an organic solvent, such as tetrahydrofuran (THF), at a temperature range of 0-25°C. The process requires careful monitoring to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain precise reaction conditions. Quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The chloropyridinyl group plays a crucial role in its binding affinity and specificity. The lithium ion can also influence cellular signaling pathways, contributing to its overall effects .

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) 2-[(3-chloropyridin-4-yl)oxy]acetate: Similar structure but with the chloropyridinyl group at a different position.

    Lithium(1+) 2-[(3-bromopyridin-2-yl)oxy]acetate: Similar structure but with a bromine atom instead of chlorine.

    Lithium(1+) 2-[(3-fluoropyridin-2-yl)oxy]acetate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate is unique due to its specific chloropyridinyl group positioning, which influences its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Biological Activity

Lithium(1+) 2-[(3-chloropyridin-2-yl)oxy]acetate, a lithium salt derived from the reaction of lithium hydroxide with 2-[(3-chloropyridin-2-yl)oxy]acetic acid, exhibits notable biological activities that warrant detailed exploration. This compound features a lithium cation and a chloropyridine moiety, which is associated with various pharmacological properties, particularly in anti-inflammatory and potential anticancer applications.

Chemical Structure and Synthesis

The chemical formula of this compound can be represented as follows:

C8H8ClLiNO3\text{C}_8\text{H}_8\text{Cl}\text{Li}\text{N}\text{O}_3

Synthesis Methodology

The synthesis of this compound is characterized by mild reaction conditions and high efficiency. The general steps include:

  • Reagents : Lithium hydroxide and 2-[(3-chloropyridin-2-yl)oxy]acetic acid.
  • Reaction Conditions : Conducted under controlled temperature to ensure complete reaction.
  • Purification : Simple purification techniques are employed to isolate the desired product.

This efficient synthesis route makes it suitable for laboratory-scale production and further biological studies.

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. Research indicates that compounds containing chloropyridine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. Inhibition of these enzymes leads to reduced production of prostaglandins, mediators of inflammation. Preliminary studies suggest that this compound may exhibit similar inhibitory activity against COX enzymes, contributing to its anti-inflammatory effects .

Antimicrobial and Anticancer Activities

Additional investigations into the biological activity of this compound have highlighted its potential antimicrobial and anticancer properties. Studies suggest that the chloropyridine moiety can interact with various biological targets, modulating their activity and leading to therapeutic effects. The compound's mechanism of action may involve binding to specific receptors or enzymes involved in disease pathways .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Research on similar lithium compounds indicates that they may affect renal function, particularly through interactions with aquaporins (AQP) in kidney cells . Studies have shown that lithium therapy can reduce urinary concentrating ability, suggesting a need for careful evaluation in clinical settings .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureSimilarityNotable Properties
5-Chloro-2-methyl-3-pyridinecarboxylic acidStructure0.86Anti-inflammatory
2-(4-Chloropyridin-2-yl)acetic acid hydrochlorideStructure0.85Antimicrobial activity
5-Chloro-3-methylpyridine-2-carboxylic acidStructure0.80Potential herbicide
2-(6-Chloropyridin-2-yl)acetic acidStructure0.77Inhibitor of COX enzymes

This compound stands out due to the incorporation of lithium ions, which may enhance its solubility and biological activity compared to other similar compounds lacking this feature .

Clinical Implications

In clinical settings, lithium is primarily known for its mood-stabilizing effects in bipolar disorder; however, its derivative compounds like this compound are being explored for broader therapeutic applications. For instance, studies on lithium's effect on renal function highlight the importance of understanding its pharmacological profile when considering new derivatives for treatment options .

Experimental Findings

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on COX enzymes, supporting its potential use as an anti-inflammatory agent. Further research is required to elucidate its full range of biological activities and mechanisms of action .

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